Forasartan

Catalog No.
S528331
CAS No.
145216-43-9
M.F
C23H28N8
M. Wt
416.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Forasartan

CAS Number

145216-43-9

Product Name

Forasartan

IUPAC Name

5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine

Molecular Formula

C23H28N8

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30)

InChI Key

YONOBYIBNBCDSJ-UHFFFAOYSA-N

SMILES

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4

Solubility

Soluble in DMSO, not in water

Synonyms

5-((3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl)-2-(2-(1H-tetrazol-5-ylphenyl))pyridine, fora-sartan, forasartan, SC 52458, SC-52458

Canonical SMILES

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4

Description

The exact mass of the compound Forasartan is 416.24369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cardiovascular Disease

  • Heart Failure: Studies suggest that Forasartan may improve heart function and reduce mortality in patients with chronic heart failure .
  • Diabetic Nephropathy: Research indicates that Forasartan can help slow the progression of kidney disease in patients with diabetes .

Other Potential Applications

  • Neuroprotection: Some studies have explored the potential neuroprotective effects of Forasartan, suggesting it might benefit conditions like Alzheimer's disease, although more research is needed .
  • Polycystic Ovary Syndrome (PCOS): Limited research suggests Forasartan might improve insulin sensitivity and metabolic parameters in PCOS patients .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.9

Exact Mass

416.24369

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

065F7WPT0B

Drug Indication

For the treatment of hypertension.

Pharmacology

Forasartan, a specific angiotensin II antagonist, is used alone or with other antihypertensive agents to treat hypertension. By inhibiting angiotensin II receptors, this drug leads to a decrease in sodium reabsorption (which decreases water content of blood) and a decrease in vasoconstriction. Combined, this has the effect of lowering blood pressure.
Forasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. Forasartan selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.

Mechanism of Action

Forasartan competes with angiotensin II for binding at the AT1 receptor subtype. As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decreases in systemic vascular resistance. Also, since angiotensin causes vasoconstriction, the inhibition of this receptor decreases vasoconstriction, which consequently also decreases vascular resistnace.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]

Other CAS

145216-43-9

Wikipedia

Forasartan

Dates

Modify: 2023-08-15
1: Kushiku K, Yamada H, Shibata K, Tokunaga R, Katsuragi T, Furukawa T.
2: Aki Y, Tomohiro A, Nishiyama A, Kiyomoto K, Kimura S, Abe Y. The role of
3: McMahon EG, Yang PC, Babler MA, Suleymanov OD, Palomo MA, Olins GM, Cook CS.
4: Usune S, Furukawa T. Effects of SC-52458, a new nonpeptide angiotensin II
5: Ohta K, Kim S, Hamaguchi A, Yukimura T, Miura K, Takaori K, Iwao H. Role of
6: Olins GM, Corpus VM, Chen ST, McMahon EG, Palomo MA, McGraw DE, Smits GJ, Null
7: de la Hoz JC. [Bee (Apis mellifera, Hymenoptera: Apoidea) visitation to
8: Krovat EM, Langer T. Non-peptide angiotensin II receptor antagonists: chemical
9: Katsuragi T, Sato C, Guangyuan L, Honda K. Inositol(1,4,5)trisphosphate signal
10: Hagmann M, Nussberger J, Naudin RB, Burns TS, Karim A, Waeber B, Brunner HR.
11: Bauer JH, Reams GP. The angiotensin II type 1 receptor antagonists. A new
12: Ohta K, Kim S, Hamaguchi A, Miura K, Yukimura T, Iwao H. Cardiac
13: Tokunaga R, Kushiku K, Yamada K, Yamada H, Furukawa T. Possible involvement

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